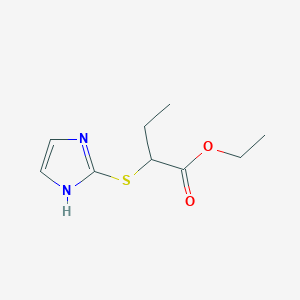![molecular formula C13H16BrNO2 B7629153 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone](/img/structure/B7629153.png)
1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone is a chemical compound that is widely used in scientific research for its unique properties. It is a synthetic compound that is commonly referred to as BRL-37344, and it is often used as a research tool to study the effects of certain drugs and chemicals on the body. In
Mecanismo De Acción
The mechanism of action of 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone is not fully understood. However, it is known to act as a selective beta-3 adrenergic receptor agonist. This means that it binds to and activates beta-3 adrenergic receptors in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone has various biochemical and physiological effects on the body. It is known to increase lipolysis, which is the breakdown of fat cells. It also increases thermogenesis, which is the production of heat in the body. This can lead to an increase in metabolic rate and weight loss. It is also known to have an effect on glucose metabolism, which can be beneficial for individuals with diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone in lab experiments is its selectivity for beta-3 adrenergic receptors. This allows researchers to study the effects of beta-3 adrenergic receptor agonists without the interference of other receptors. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many possible future directions for research involving 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone. One possible direction is to study its effects on other physiological processes, such as inflammation or immune response. Another direction is to study its potential use as a therapeutic agent for conditions such as obesity or diabetes. Additionally, further research could be done to improve the synthesis method of this compound, making it more accessible for researchers.
Métodos De Síntesis
The synthesis of 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone involves a series of chemical reactions that are carried out in a laboratory setting. The first step in the synthesis process involves the reaction of 3-bromophenol with piperidine in the presence of a base catalyst. This reaction produces 4-(3-Bromophenoxy)piperidine, which is then reacted with ethyl chloroformate to produce 1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone. The final product is purified using various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
1-[4-(3-Bromophenoxy)piperidin-1-yl]ethanone is widely used in scientific research for its unique properties. It is often used as a research tool to study the effects of certain drugs and chemicals on the body. It is commonly used in pharmacological research to study the effects of beta-3 adrenergic receptor agonists. It is also used in neuroscience research to study the effects of certain neurotransmitters on the body.
Propiedades
IUPAC Name |
1-[4-(3-bromophenoxy)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO2/c1-10(16)15-7-5-12(6-8-15)17-13-4-2-3-11(14)9-13/h2-4,9,12H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQYZAUCUWVIEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)OC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(pyrrolidine-1-carbonyl)pyridin-2-yl]acetamide](/img/structure/B7629088.png)

![Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B7629103.png)


![2,5-difluoro-N-[2-(methylsulfamoyl)ethyl]benzamide](/img/structure/B7629137.png)




![N-(2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)butanamide](/img/structure/B7629184.png)
![[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629192.png)
![N-[2-(cyclohexen-1-yl)ethyl]-2-hydroxy-2,2-diphenylacetamide](/img/structure/B7629198.png)